Hydroxyzine (D4' dihydrochloride)

描述

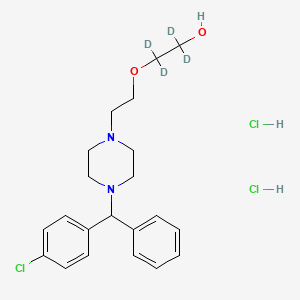

Hydroxyzine (D4' dihydrochloride) is a deuterium-labeled analog of hydroxyzine dihydrochloride, a first-generation antihistamine of the piperazine class. Its chemical structure is defined as (RS)-2-{2-[4-(p-chlorophenylbenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride, with deuterium substitution at four positions (D4') to enhance metabolic stability in research settings . The compound acts as a histamine H1-receptor and serotonin antagonist, exhibiting sedative, anxiolytic, antiemetic, and antipruritic properties . It is pharmacopeialized in the European Pharmacopoeia (Ph Eur), British Pharmacopoeia (BP), and United States Pharmacopeia (USP) .

Clinically, hydroxyzine dihydrochloride is used to treat chronic urticaria, anxiety, and postoperative nausea. Its deuterated form (D4') is primarily employed in pharmacokinetic and bioanalytical studies as an internal standard for mass spectrometry due to its isotopic stability . The crystal structure of the parent compound has been resolved via synchrotron X-ray powder diffraction, confirming a monoclinic P21 space group with lattice parameters a = 11.487 Å, b = 7.418 Å, and c = 14.992 Å .

准备方法

Synthetic Routes and Reaction Conditions: Hydroxyzine dihydrochloride is synthesized through a multi-step process involving the reaction of p-chlorobenzhydryl chloride with piperazine, followed by the addition of ethylene glycol. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, hydroxyzine dihydrochloride is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents such as ethanol and acetonitrile, and the product is purified through crystallization and filtration techniques .

化学反应分析

Types of Reactions: Hydroxyzine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Hydroxyzine can be oxidized to form its active metabolite, cetirizine.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Hydroxyzine can undergo nucleophilic substitution reactions, particularly at the piperazine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions

Major Products Formed:

Cetirizine: An active metabolite formed through oxidation.

Various derivatives: Formed through reduction and substitution reactions

科学研究应用

Pharmacological Mechanism

Hydroxyzine primarily acts as an inverse agonist at the histamine H1 receptors, which mediates its antihistaminic and sedative effects. It also exhibits antimuscarinic and antiserotonergic properties, contributing to its efficacy in treating anxiety and tension. By blocking these receptors, hydroxyzine alleviates symptoms associated with allergies and anxiety disorders, making it a versatile therapeutic agent .

Clinical Applications

Hydroxyzine's applications can be categorized into several key areas:

Allergic Conditions

The drug is commonly used to treat histamine-mediated pruritus and allergic conditions such as chronic urticaria. In a real-world observational study involving 400 patients with chronic pruritus, hydroxyzine significantly improved quality of life and itch scores over 12 weeks, with a high tolerance reported among participants .

Insomnia

Although hydroxyzine is sometimes prescribed for insomnia, evidence supporting its long-term efficacy is limited. Studies indicate that while it may aid in sleep onset, it is less effective for maintaining sleep throughout the night . Doses for sleep typically range from 25 to 100 mg but are generally recommended for short-term use due to the potential development of tolerance .

Premedication and Sedation

Hydroxyzine is frequently used as a premedication agent before surgical procedures due to its sedative effects. It can enhance the efficacy of anesthetics without significantly affecting other medications used during surgery .

Study on Chronic Pruritus

A prospective observational study assessed hydroxyzine's effectiveness in patients suffering from chronic pruritus in India. The primary outcome measured was the improvement in quality of life using the Dermatology Quality of Life Index (DLQI). Results showed significant improvements at multiple follow-up points (2, 4, 8, and 12 weeks), indicating hydroxyzine's effectiveness in managing chronic itch conditions .

| Time Point | DLQI Score Improvement | % Improvement |

|---|---|---|

| Baseline | - | - |

| Week 2 | Significant | p < 0.0001 |

| Week 4 | Significant | p < 0.0001 |

| Week 8 | Significant | p < 0.0001 |

| Week 12 | Significant | p < 0.0001 |

Study on Pediatric Use

A study examining hydroxyzine's use in preschool children revealed that the majority of prescriptions were for dermatological conditions associated with pruritus. This highlights its role in alleviating itching and improving skin healing among young patients .

作用机制

Hydroxyzine dihydrochloride exerts its effects by blocking the H1 histamine receptors, thereby preventing the action of histamine. This leads to a reduction in allergic symptoms such as itching and hives. Additionally, hydroxyzine has sedative properties due to its action on the central nervous system, where it suppresses activity in certain subcortical regions .

相似化合物的比较

Structural and Functional Analogues

Key Findings :

- Sedation Profile : Hydroxyzine exhibits stronger sedative effects compared to second-generation antihistamines like cetirizine due to its higher blood-brain barrier permeability .

- Deuterated Utility : Both hydroxyzine D4' and cetirizine D8 are used as isotopic internal standards in LC-MS assays, but hydroxyzine D4' is preferred for studies involving anxiety or pruritus models due to its broader receptor antagonism .

- Therapeutic Selectivity: Meclizine, another piperazine derivative, shares hydroxyzine’s antiemetic properties but lacks significant anxiolytic activity, making hydroxyzine superior for perioperative anxiety management .

Pharmacokinetic and Analytical Comparisons

- Metabolism : Hydroxyzine undergoes hepatic metabolism to cetirizine, a second-generation antihistamine, via cytochrome P450 enzymes. Deuterated hydroxyzine (D4') slows this conversion, enabling precise metabolic pathway tracing .

- Analytical Methods: Hydroxyzine is quantified via spectrophotometry (750 nm) using charge-transfer complexes , acid-base titrimetry , or HPLC . Deuterated analogs like D4' require mass spectrometry for differentiation due to identical UV-Vis profiles with non-deuterated forms .

生物活性

Hydroxyzine (D4' dihydrochloride) is a deuterium-labeled derivative of hydroxyzine, a well-known antihistamine primarily utilized for its anxiolytic, sedative, and antiemetic properties. This article delves into the biological activity of Hydroxyzine D4, exploring its mechanisms of action, clinical efficacy, and safety profile through various studies and case analyses.

- Molecular Formula : CHDClNO

- Molecular Weight : 378.93 g/mol

- CAS Number : 2070014-84-3

Hydroxyzine D4 acts as a heterocyclic histamine H1-receptor antagonist , exhibiting anticholinergic, anxiolytic, and analgesic properties .

Hydroxyzine functions primarily as an inverse agonist at the histamine H1 receptors. This mechanism allows it to effectively reduce allergic responses by inhibiting the release of pro-inflammatory cytokines from mast cells and basophils . Additionally, it has been shown to influence other pathways:

- Anticholinergic Effects : Hydroxyzine can block acetylcholine at muscarinic receptors, contributing to its sedative effects.

- Anxiolytic Activity : Its sedative properties are believed to occur at the subcortical level of the central nervous system (CNS), differentiating it from traditional benzodiazepines .

Anxiety Disorders

A multicenter randomized controlled trial evaluated hydroxyzine's efficacy in treating generalized anxiety disorder (GAD). The study involved 334 outpatients over 12 weeks, comparing hydroxyzine (50 mg/day) with bromazepam (6 mg/day) and placebo. Results indicated a significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores for hydroxyzine compared to placebo (-12.16 vs. -9.64; p = 0.019), demonstrating its effectiveness as an alternative to benzodiazepines .

Premedication in Anesthesia

In a clinical trial assessing the premedication effects of hydroxyzine combined with midazolam, patients receiving hydroxyzine exhibited significantly reduced incidence of oculocardiac reflex compared to those receiving midazolam alone. The study highlighted that hydroxyzine's anxiolytic properties could enhance patient outcomes during surgical procedures .

Chronic Pruritus Management

A real-world observational study involving 400 patients with chronic pruritus demonstrated significant improvements in quality of life and pruritus scores after 12 weeks of hydroxyzine treatment. The Dermatology Quality of Life Index (DLQI) scores improved markedly, with 48% of patients experiencing symptom relief . Adverse events were mild and included drowsiness and dry mouth.

Efficacy Summary Table

| Study Focus | Population Size | Treatment Duration | Key Findings |

|---|---|---|---|

| GAD Treatment | 334 | 12 weeks | Significant reduction in HAM-A scores; p < 0.019 |

| Premedication in Anesthesia | 45 | Not specified | Reduced incidence of oculocardiac reflex; p < 0.01 |

| Chronic Pruritus | 400 | 12 weeks | Significant improvement in DLQI; p < 0.0001 |

Safety Profile

Hydroxyzine is generally well-tolerated; however, some common adverse effects include:

- Drowsiness

- Dry mouth

- Dizziness

- Constipation

Serious adverse events are rare. The drug's half-life varies between populations, averaging about 14-25 hours in adults but shorter in children .

常见问题

Basic Research Questions

Q. How can researchers quantify Hydroxyzine (D4' dihydrochloride) in pharmaceutical formulations or biological matrices?

Methodological Answer: Hydroxyzine (D4') can be quantified using spectrophotometric methods based on charge-transfer complexation reactions with electron-deficient reagents like chloranilic acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These methods achieve linearity in the 2–40 μg/mL range with high precision (RSD < 1.5%) . For biological fluids (e.g., spiked urine), reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, validated for specificity and recovery (>95%) . Titrimetric determination using Oxone (potassium peroxymonosulfate) is another option, yielding RSD = 0.45% .

Q. What experimental models are suitable for studying Hydroxyzine (D4')'s anxiolytic effects?

Methodological Answer: Use rodent models of generalized anxiety disorder (GAD), such as the elevated plus maze or light-dark box tests. Hydroxyzine (D4') has demonstrated efficacy in 3-month double-blind studies, with dose-dependent reductions in anxiety-like behaviors (e.g., 25–100 mg/kg in mice). Ensure controls for sedation by co-monitoring locomotor activity .

Q. How does Hydroxyzine (D4') interact with histamine H1 receptors?

Methodological Answer: Hydroxyzine (D4') acts as an inverse agonist at H1 receptors, reducing constitutive activity. Use radioligand binding assays (e.g., [³H]mepyramine) to determine affinity (reported Ki < 10 nM). Functional antagonism can be assessed via inhibition of histamine-induced cAMP production in HEK-293 cells expressing H1 receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in Hydroxyzine (D4')'s solubility data across studies?

Methodological Answer: Discrepancies in solubility (e.g., <700 mg/mL in water vs. "easily soluble" in some reports ) may arise from pH or temperature variations. Standardize conditions (e.g., 25°C, pH 7.4 PBS) and validate via gravimetric analysis. Solubility can also be enhanced using co-solvents like ethanol (220 mg/mL) or DMSO (for in vitro assays) .

Q. What strategies optimize Hydroxyzine (D4')'s selectivity over dopamine D1/D2 and serotonin receptors?

Methodological Answer: Design competitive binding assays using:

- D4 receptors : Compare with selective D4 ligands like PD 168568 (Ki = 8.8 nM at D4 vs. 1842 nM at D2 ).

- 5-HT2A : Use ketanserin as a control ligand.

Hydroxyzine (D4') exhibits higher affinity for H1 (Ki ~1 nM) than D1/2 (Ki > 100 nM) or 5-HT2A (Ki ~50 nM), but cross-reactivity must be quantified via multiplexed receptor panels .

Q. How does deuterium labeling in Hydroxyzine (D4') affect pharmacokinetic parameters?

Methodological Answer: Deuterium at the D4' position may alter metabolic stability via the kinetic isotope effect. Compare plasma half-life (t₁/₂) and metabolite profiles (e.g., cetirizine formation) between Hydroxyzine and its deuterated form using LC-MS/MS. Deuterated analogs typically show delayed hepatic clearance due to reduced CYP450-mediated oxidation .

Q. What in vivo experimental designs mitigate confounding sedative effects when studying Hydroxyzine (D4')'s anxiolytic mechanisms?

Methodological Answer:

- Dose stratification : Use sub-sedative doses (e.g., 10–25 mg/kg in mice) validated via open-field tests.

- Behavioral endpoints : Prioritize non-locomotor metrics (e.g., ultrasonic vocalizations in stress-induced models).

- Pharmacological controls : Co-administer caffeine (10 mg/kg) to counteract sedation without affecting anxiety pathways .

属性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1,1,2,2-tetradeuterioethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i15D2,17D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-PCOYNHINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。